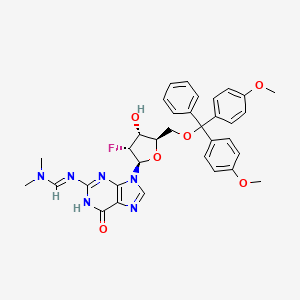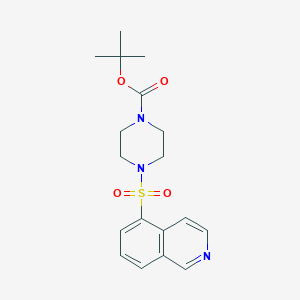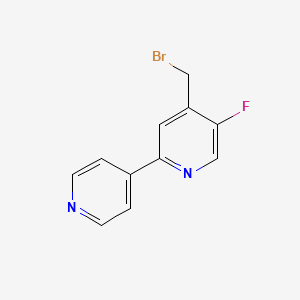![molecular formula C11H13N3 B13153884 (1R)-1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-amine](/img/structure/B13153884.png)
(1R)-1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-amine is a compound that features an imidazole ring attached to a phenyl group, which is further connected to an ethanamine moiety. This compound is part of the imidazole family, known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-amine typically involves the formation of the imidazole ring followed by the attachment of the phenyl and ethanamine groups. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles . This reaction can be catalyzed by nickel under mild conditions, allowing for the inclusion of various functional groups .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. These methods may include the use of advanced catalysts and optimized reaction conditions to facilitate large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
(1R)-1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce a variety of substituted phenyl derivatives .
Aplicaciones Científicas De Investigación
(1R)-1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-amine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of (1R)-1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-amine involves its interaction with specific molecular targets. The imidazole ring can interact with various enzymes and receptors, influencing biological pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Diazole: Another imidazole derivative with similar biological activities.
4-Phenyl-1H-imidazole: Shares structural similarities and is used in similar applications.
Uniqueness
(1R)-1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Propiedades
Fórmula molecular |
C11H13N3 |
|---|---|
Peso molecular |
187.24 g/mol |
Nombre IUPAC |
(1R)-1-(4-imidazol-1-ylphenyl)ethanamine |
InChI |
InChI=1S/C11H13N3/c1-9(12)10-2-4-11(5-3-10)14-7-6-13-8-14/h2-9H,12H2,1H3/t9-/m1/s1 |
Clave InChI |
OYVAMJZOLMOBIL-SECBINFHSA-N |
SMILES isomérico |
C[C@H](C1=CC=C(C=C1)N2C=CN=C2)N |
SMILES canónico |
CC(C1=CC=C(C=C1)N2C=CN=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![8,8-Dioxo-1-oxa-8lambda6-thiaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13153831.png)

![2-Methyl-3-[(3-methylbutan-2-yl)oxy]aniline](/img/structure/B13153847.png)
![4-[3-(2-Fluorophenyl)propyl]aniline](/img/structure/B13153849.png)
![5-[(2S)-2-(Hydroxymethyl)pyrrolidin-1-YL]furan-2-carbaldehyde](/img/structure/B13153851.png)


![Benzoic acid, 2-[2-(3,5-dichlorophenyl)ethyl]-](/img/structure/B13153858.png)


